molecular formula C12H22ClN5O B12681399 N-(3-(Dimethylamino)propyl)-2-(2-pyridinylmethylene)hydrazinecarboxamide monohydrochloride CAS No. 180045-64-1

N-(3-(Dimethylamino)propyl)-2-(2-pyridinylmethylene)hydrazinecarboxamide monohydrochloride

Cat. No.: B12681399
CAS No.: 180045-64-1
M. Wt: 287.79 g/mol
InChI Key: NYMPVXGKQDWZOK-UHFFFAOYSA-N
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Description

N-(3-(Dimethylamino)propyl)-2-(2-pyridinylmethylene)hydrazinecarboxamide monohydrochloride is a complex organic compound known for its diverse applications in various scientific fields This compound is characterized by its unique structure, which includes a dimethylamino group, a pyridinylmethylene group, and a hydrazinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Dimethylamino)propyl)-2-(2-pyridinylmethylene)hydrazinecarboxamide monohydrochloride typically involves multiple steps. One common method includes the reaction of 3-(dimethylamino)propylamine with 2-pyridinecarboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with hydrazinecarboxamide under controlled conditions to yield the final product. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is purified through crystallization or chromatography techniques to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Dimethylamino)propyl)-2-(2-pyridinylmethylene)hydrazinecarboxamide monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group or the pyridinylmethylene group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

N-(3-(Dimethylamino)propyl)-2-(2-pyridinylmethylene)hydrazinecarboxamide monohydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of Schiff bases and hydrazones.

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the development of new materials and chemical processes, such as catalysts and sensors.

Mechanism of Action

The mechanism of action of N-(3-(Dimethylamino)propyl)-2-(2-pyridinylmethylene)hydrazinecarboxamide monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC): A zero-length crosslinker used in peptide synthesis and protein conjugation.

    N,N’-Dicyclohexylcarbodiimide (DCC): Another carbodiimide reagent used for similar purposes in organic synthesis.

Uniqueness

N-(3-(Dimethylamino)propyl)-2-(2-pyridinylmethylene)hydrazinecarboxamide monohydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and form stable complexes with biological molecules. This versatility makes it a valuable tool in scientific research and industrial applications.

Properties

CAS No.

180045-64-1

Molecular Formula

C12H22ClN5O

Molecular Weight

287.79 g/mol

IUPAC Name

1-[3-(dimethylamino)propyl]-3-(pyridin-2-ylmethylamino)urea;hydrochloride

InChI

InChI=1S/C12H21N5O.ClH/c1-17(2)9-5-8-14-12(18)16-15-10-11-6-3-4-7-13-11;/h3-4,6-7,15H,5,8-10H2,1-2H3,(H2,14,16,18);1H

InChI Key

NYMPVXGKQDWZOK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC(=O)NNCC1=CC=CC=N1.Cl

Origin of Product

United States

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